Cerulenin

Catalog No.
S523218
CAS No.
17397-89-6
M.F
C12H17NO3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerulenin

CAS Number

17397-89-6

Product Name

Cerulenin

IUPAC Name

(2R,3S)-3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-2-3-4-5-6-7-8-9(14)10-11(16-10)12(13)15/h2-3,5-6,10-11H,4,7-8H2,1H3,(H2,13,15)/b3-2+,6-5+/t10-,11-/m1/s1

InChI Key

GVEZIHKRYBHEFX-NQQPLRFYSA-N

SMILES

Array

solubility

Slightly soluble

Synonyms

Cerulenin; Helicocerin; 17397-89-6; CHEMBL45627; CHEBI:171741; Cerulenin, Cephalosporium caerulens; AC1NQZF4; EINECS 241-424-8;

Canonical SMILES

CC=CCC=CCCC(=O)C1C(O1)C(=O)N

Isomeric SMILES

C/C=C/C/C=C/CCC(=O)[C@@H]1[C@@H](O1)C(=O)N

The exact mass of the compound Cerulenin is 223.12084 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116069. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides. It belongs to the ontological category of epoxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cerulenin is a naturally occurring antifungal antibiotic and a benchmark irreversible inhibitor of fatty acid synthase (FASN). Characterized by its highly reactive epoxide moiety, it covalently binds to the active-site cysteine of the FASN β-ketoacyl synthase (KS) domain. In procurement and laboratory workflows, Cerulenin is prioritized as a highly specific biochemical tool for lipid metabolism and oncology research. Due to the inherent reactivity of its epoxide group, the compound requires strict cold-chain logistics (typically -20°C) and fresh preparation in aqueous buffers to maintain its structural integrity and ensure assay reproducibility [1].

Substituting Cerulenin with synthetic FASN inhibitors like C75 or upstream acetyl-CoA carboxylase (ACC) inhibitors like TOFA fundamentally alters metabolic assay outcomes. While C75 was engineered to replace Cerulenin's reactive epoxide with a more chemically stable α-methylene-γ-butyrolactone, this structural change introduces severe off-target effects. Specifically, C75 acts as a potent activator of carnitine palmitoyltransferase-1 (CPT-1), artificially stimulating fatty acid oxidation (FAO) [1]. Furthermore, whereas Cerulenin strictly isolates the KS domain, C75 indiscriminately inactivates multiple FASN domains [2]. For researchers requiring isolated de novo lipogenesis inhibition without confounding mitochondrial FAO activation, Cerulenin remains the indispensable, non-substitutable reagent.

Off-Target CPT-1 Activation and Fatty Acid Oxidation Control

A critical differentiator in lipid metabolism assays is the impact of the inhibitor on fatty acid oxidation (FAO). In primary rat hepatocyte models, Cerulenin acts as a true FASN inhibitor, reducing FAO by 18%. In direct contrast, the synthetic analog C75 increases FAO by 56% due to its off-target activation of CPT-1 [1]. This profound divergence means that C75 cannot be used as a direct substitute for Cerulenin in metabolic flux studies where baseline mitochondrial oxidation rates must be preserved.

Evidence DimensionEffect on Fatty Acid Oxidation (FAO) in primary hepatocytes
Target Compound DataCerulenin inhibits FAO by 18%
Comparator Or BaselineC75 increases FAO by 56%
Quantified Difference74% absolute directional divergence in FAO response
ConditionsPrimary rat hepatocytes, 10-100 μM inhibitor concentrations

Buyers sourcing inhibitors for metabolic flux assays must select Cerulenin to avoid drug-induced CPT-1 activation and artificial FAO stimulation.

FASN Domain Binding Specificity

Cerulenin's molecular architecture, specifically its reactive epoxide group, allows it to selectively and irreversibly inactivate only the β-ketoacyl synthase (KS) partial activity of FASN by forming a covalent adduct with the active-site cysteine. The synthetic comparator C75, lacking this epoxide, exhibits a broader and less specific inactivation profile, simultaneously targeting the KS, enoyl reductase, and thioesterase domains of the enzyme[1].

Evidence DimensionFASN partial activity inactivation
Target Compound DataCerulenin selectively inactivates 1 domain (KS)
Comparator Or BaselineC75 inactivates 3 domains (KS, enoyl reductase, thioesterase)
Quantified DifferenceComplete isolation of KS domain vs. multi-domain interference
ConditionsPurified mammalian FASN kinetic assays

Procurement for structural biology or domain-specific biochemical probing requires Cerulenin's exact single-domain targeting capabilities.

Upstream vs. Downstream Lipid Synthesis Inhibition

When comparing Cerulenin to upstream inhibitors like TOFA (an ACC inhibitor), the site of action dictates the procurement choice. While TOFA demonstrates a highly potent inhibition of fatty acid synthesis (e.g., 5.1-fold inhibition under normoxia compared to Cerulenin's 1.7-fold at standard assay concentrations), TOFA halts the pathway at the malonyl-CoA production stage [1]. Cerulenin specifically arrests the FASN complex itself, leading to an accumulation of malonyl-CoA, which acts as a critical secondary signaling molecule in cellular apoptosis models[2].

Evidence DimensionSite of lipid synthesis inhibition and malonyl-CoA flux
Target Compound DataCerulenin inhibits FASN (induces malonyl-CoA accumulation)
Comparator Or BaselineTOFA inhibits ACC (depletes malonyl-CoA)
Quantified DifferenceOpposing effects on intracellular malonyl-CoA pools
ConditionsIn vitro lipid synthesis and apoptosis assays

Researchers studying malonyl-CoA-mediated apoptosis or downstream FASN kinetics must procure Cerulenin, as upstream ACC inhibitors eliminate the necessary substrate pool.

FASN KS-Domain Structural Probing and Covalent Labeling

Because Cerulenin utilizes its epoxide moiety to form a highly specific covalent adduct with the active-site cysteine of the β-ketoacyl synthase domain, it is the premier choice for structural biology studies and active-site labeling of FASN. Unlike C75, which affects multiple domains, Cerulenin provides the precise domain isolation required for X-ray crystallography and cryo-EM baseline mapping [1].

Unconfounded Metabolic Flux and Lipid Oxidation Assays

In cellular metabolism studies where researchers must inhibit de novo lipogenesis without artificially stimulating mitochondrial fatty acid oxidation, Cerulenin is the required procurement selection. Its lack of CPT-1 activation ensures that FAO rates remain unconfounded, a critical requirement that synthetic analogs like C75 fail to meet [2].

Malonyl-CoA Accumulation and Apoptosis Modeling

Cerulenin is strategically utilized in oncology research to model the apoptotic effects of malonyl-CoA accumulation. By blocking FASN downstream of acetyl-CoA carboxylase, Cerulenin forces a buildup of malonyl-CoA, triggering specific apoptotic pathways. Upstream inhibitors like TOFA cannot be used for this application as they deplete the malonyl-CoA pool [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

223.12084340 Da

Monoisotopic Mass

223.12084340 Da

Heavy Atom Count

16

LogP

1.2

Appearance

Solid powder

Melting Point

93.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MF286Y830Q

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as a biochemical tool, Cerulenin is shown to cause dramatic weight loss in animals

Pharmacology

Cerulenin is an antifungal antibiotic isolated from Cephalosporium caerulens. It interrupts fungal growth by inhibiting the biosynthesis of sterols and fatty acids (inhibits bacterial fatty acid synthesis). It also inhibits HMG-CoA synthetase activity. Cerulenin produces metabolic effects similar to effects of leptin, but through mechanisms that are independent of, or down-stream from, both leptin and melanocortin receptors.

MeSH Pharmacological Classification

Antifungal Agents

Mechanism of Action

Irreversibly binds to fatty acid synthase, specifically b-ketoacyl-acyl carrier protein synthase (FabH, FabB and FabF condensation enzymes). A number of tumor cells and cell lines have been observed to have highly upregulated expression and activity of fatty acid synthase (FAS). Inhibition of FAS by cerulenin leads to cytotoxicity and apoptosis in human cancer cell lines, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FAS pathway.

Pictograms

Irritant

Irritant

Other CAS

17397-89-6

Wikipedia

Cerulenin

Dates

Last modified: 08-15-2023
1: Tamura H, Okada H, Kume K, Koyano T, Goshima T, Nakamura R, Akao T, Shimoi H,
2: Zheng B, Zhu S, Wu X. Clickable analogue of cerulenin as chemical probe to
3: Trajtenberg F, Altabe S, Larrieux N, Ficarra F, de Mendoza D, Buschiazzo A,
4: Porrini L, Cybulski LE, Altabe SG, Mansilla MC, de Mendoza D. Cerulenin
5: Cheng G, Palanisamy AP, Evans ZP, Sutter AG, Jin L, Singh I, May H, Schmidt
6: Dridi S, Decuypere E, Buyse J. Cerulenin upregulates heat shock protein-70
7: Shiragami R, Murata S, Kosugi C, Tezuka T, Yamazaki M, Hirano A, Yoshimura Y,
8: Tapia V E, Anschau A, Coradini AL, T Franco T, Deckmann AC. Optimization of
9: Banaś W, Furmanek T, Banaś A. Effect of haloxyfop and cerulenin on de novo
10: Jeong NY, Lee JS, Yoo KS, Oh S, Choe E, Lee HJ, Park BS, Choi YH, Yoo YH.
11: Nguyen LN, Nosanchuk JD. The inhibitory effect of cerulenin to yeasts is
12: Jeong NY, Yoo YH. Cerulenin-induced apoptosis is mediated by disrupting the
13: Liu ZL, Wang G, Shu Y, Zou PA, Zhou Y, Yin QS. Enhanced antitumor activity of
14: Mao L, Inoue K, Tao Y, Montelione GT, McDermott AE, Inouye M. Suppression of
15: Murata S, Yanagisawa K, Fukunaga K, Oda T, Kobayashi A, Sasaki R, Ohkohchi N.
16: Fu DH, Liu ZL, Liu JS, Luo Y, Shu Y, Huang SH, Han ZM. Transepithelial
17: Diwischek F, Morschhäuser J, Holzgrabe U. Cerulenin analogues as inhibitors
18: Van Bogaert IN, Develter D, Soetaert W, Vandamme EJ. Cerulenin inhibits de
19: Geerts D, Wallick CJ, Koomoa DL, Koster J, Versteeg R, Go RC, Bachmann AS.
20: Ho TS, Ho YP, Wong WY, Chi-Ming Chiu L, Wong YS, Eng-Choon Ooi V. Fatty acid

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